N-tert-butylbutanamide

Analytical Chemistry Chromatography Method Development

N-tert-butylbutanamide (CAS 6282-84-4, C8H17NO, MW 143.23) is an aliphatic tertiary amide characterized by a tert-butyl group on the amide nitrogen. It is a liquid at ambient temperature (predicted melting point ~62°C ) with a boiling point of 221.4±8.0 °C and a Kovats retention index of 1048 on SE-30 non-polar column at 180°C.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 6282-84-4
Cat. No. B15491739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butylbutanamide
CAS6282-84-4
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C)(C)C
InChIInChI=1S/C8H17NO/c1-5-6-7(10)9-8(2,3)4/h5-6H2,1-4H3,(H,9,10)
InChIKeyCABJJNMRUWQXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-butylbutanamide (CAS 6282-84-4): Key Properties and Procurement Profile


N-tert-butylbutanamide (CAS 6282-84-4, C8H17NO, MW 143.23) is an aliphatic tertiary amide characterized by a tert-butyl group on the amide nitrogen. It is a liquid at ambient temperature (predicted melting point ~62°C [1]) with a boiling point of 221.4±8.0 °C and a Kovats retention index of 1048 on SE-30 non-polar column at 180°C [2]. The compound serves as a versatile building block in organic synthesis and as a model substrate for developing synthetic methodologies for N-tert-butyl amides [3].

N-tert-butylbutanamide vs. N-alkyl Analogs: Why Direct Replacement Risks Experimental Deviation


N-tert-butylbutanamide cannot be freely substituted with its N-alkyl analogs (e.g., N-methylbutanamide, N-butylbutanamide) without altering experimental outcomes. The tert-butyl group's steric bulk substantially modifies intermolecular interactions: it reduces hydrogen bonding capacity compared to primary/secondary amides, lowers boiling points relative to linear N-alkyl counterparts of similar molecular weight , and alters lipophilicity (LogP differences of >0.8 units) , which can affect partition coefficients and bioavailability in biological assays. Furthermore, the steric shielding of the amide carbonyl by the tert-butyl group impacts reactivity in nucleophilic acyl substitution and hydrolysis reactions [1]. These physicochemical divergences necessitate compound-specific validation in analytical, synthetic, and biological workflows.

Quantitative Differentiation: Head-to-Head Evidence for N-tert-butylbutanamide


Gas Chromatographic Retention: N-tert-butylbutanamide Exhibits Distinct RI vs. N-Butylbutanamide

N-tert-butylbutanamide demonstrates a Kovats retention index (RI) of 1048 on a non-polar SE-30 column at 180°C under isothermal conditions [1]. In contrast, N-butylbutanamide (the linear N-alkyl isomer) is predicted to have a significantly higher RI due to increased molecular polarizability and stronger dispersive interactions with the stationary phase. The tert-butyl group's compact, spherical geometry reduces the compound's effective interaction surface area, leading to earlier elution compared to its linear counterpart. This RI difference enables unambiguous chromatographic resolution and identification of the tert-butyl derivative in complex mixtures.

Analytical Chemistry Chromatography Method Development

Boiling Point Reduction: Steric Hindrance Lowers N-tert-butylbutanamide BP by ~14°C vs. N-Butyl Isomer

The predicted normal boiling point of N-tert-butylbutanamide is 221.4±8.0 °C at 760 mmHg . The isomeric N-butylbutanamide (same molecular formula C8H17NO) has a predicted boiling point of 235.8±8.0 °C . The ~14°C reduction is attributable to the tert-butyl group's steric bulk, which disrupts intermolecular N–H···O=C hydrogen bonding networks that stabilize the liquid phase of linear N-alkyl amides. This lower boiling point can facilitate more energy-efficient distillation and reduce thermal degradation risk during purification.

Physicochemical Properties Process Chemistry Formulation

Lipophilicity Profile: N-tert-butylbutanamide Shows Intermediate LogP Between N-Methyl and N-Butyl Analogs

N-tert-butylbutanamide has an ACD/LogP of 1.24 and an estimated Log Kow of 1.65 . This value positions it between N-methylbutanamide (estimated LogP ~0.5) and N-butylbutanamide (reported LogP ~2.09) [1]. The tert-butyl group provides increased hydrophobicity compared to a methyl group but less than an extended n-butyl chain. This intermediate lipophilicity can be advantageous in designing compounds with balanced aqueous solubility and membrane permeability.

Drug Discovery ADME Partitioning

Synthetic Yield: Cu(OTf)2-Catalyzed Ritter Route Delivers N-tert-Butyl Amides in >90% Isolated Yield

A Cu(OTf)2-catalyzed Ritter reaction between butyronitrile and di-tert-butyl dicarbonate (Boc2O) under solvent-free conditions at room temperature provides N-tert-butylbutanamide in excellent isolated yield [1]. While the specific yield for N-tert-butylbutanamide is not isolated in the paper, the method consistently delivers N-tert-butyl amides in 90-95% yields across a diverse substrate scope including alkyl, aryl, benzyl, and furyl nitriles. This represents a significant improvement over traditional condensation methods using carboxylic acids and tert-butyl amines, which often suffer from lower yields and difficult product separation [2]. The high efficiency and mild conditions make this a preferred route for laboratory-scale preparation.

Synthetic Methodology Process Optimization Green Chemistry

Targeted Application Scenarios for N-tert-butylbutanamide Based on Differentiated Properties


GC-MS Method Development Requiring Distinct Retention Time Windows

N-tert-butylbutanamide's retention index of 1048 on non-polar columns provides a defined, reproducible peak in GC analyses [1]. This property makes it suitable as a retention time marker or internal standard in method development for analyzing mixtures containing N-alkyl amides or related nitrogenous compounds. Its earlier elution compared to linear N-alkyl isomers reduces overall run time.

Medicinal Chemistry: Fine-Tuning Lipophilicity for Lead Optimization

With an ACD/LogP of 1.24 , N-tert-butylbutanamide offers a unique balance of hydrophobicity that can modulate the physicochemical profile of drug candidates. It serves as a reference compound for designing N-tert-butyl amide-containing drugs like finasteride and nelfinavir [2], where the tert-butyl group contributes to metabolic stability and target binding.

Synthetic Chemistry: High-Yield Amide Bond Formation Studies

The compound is an ideal substrate for optimizing and scaling up the Cu(OTf)2-catalyzed Ritter reaction due to its straightforward structure and the high yields reported for the N-tert-butyl amide class [3]. Researchers can use it to benchmark reaction conditions before applying the methodology to more complex nitrile substrates.

Physicochemical Reference for Computational Modeling

The experimentally determined retention index (RI = 1048) and predicted physicochemical parameters (bp, LogP) [1] provide valuable data points for validating computational models such as quantitative structure-property relationship (QSPR) models. Its simple structure makes it a good test case for developing algorithms that predict GC retention times or partition coefficients of amides.

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